molecular formula C15H12ClFN2O2 B5169263 N'-[(4-Chlorophenyl)methyl]-N-(2-fluorophenyl)ethanediamide

N'-[(4-Chlorophenyl)methyl]-N-(2-fluorophenyl)ethanediamide

Cat. No.: B5169263
M. Wt: 306.72 g/mol
InChI Key: TYRUTWZUSMGYFW-UHFFFAOYSA-N
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Description

N’-[(4-Chlorophenyl)methyl]-N-(2-fluorophenyl)ethanediamide is an organic compound with a complex structure that includes both chlorophenyl and fluorophenyl groups

Preparation Methods

The synthesis of N’-[(4-Chlorophenyl)methyl]-N-(2-fluorophenyl)ethanediamide typically involves the reaction of 4-chlorobenzylamine with 2-fluorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N’-[(4-Chlorophenyl)methyl]-N-(2-fluorophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.

Scientific Research Applications

N’-[(4-Chlorophenyl)methyl]-N-(2-fluorophenyl)ethanediamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-[(4-Chlorophenyl)methyl]-N-(2-fluorophenyl)ethanediamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

N’-[(4-Chlorophenyl)methyl]-N-(2-fluorophenyl)ethanediamide can be compared with other similar compounds such as:

    N-[(4-Chlorophenyl)(phenyl)methyl]formamide: This compound has a similar structure but lacks the fluorophenyl group.

    N-(4-Chlorophenyl)-1,2-phenylenediamine: This compound contains a chlorophenyl group but differs in the rest of its structure.

The uniqueness of N’-[(4-Chlorophenyl)methyl]-N-(2-fluorophenyl)ethanediamide lies in its combination of chlorophenyl and fluorophenyl groups, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-(2-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O2/c16-11-7-5-10(6-8-11)9-18-14(20)15(21)19-13-4-2-1-3-12(13)17/h1-8H,9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRUTWZUSMGYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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